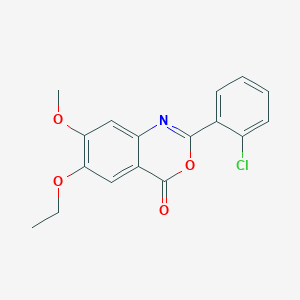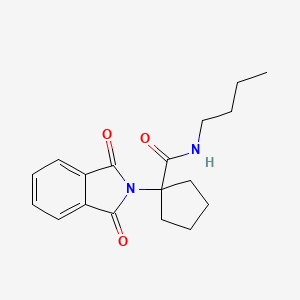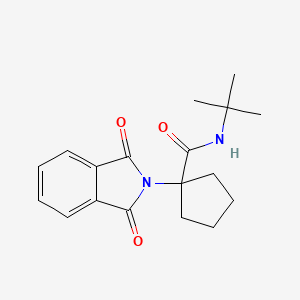
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide, also known as AG-490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide works by binding to the ATP-binding site of JAK, thereby inhibiting its activity. This, in turn, leads to the inhibition of downstream signaling through the STAT pathway. The inhibition of this pathway results in the suppression of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK. It has also been extensively studied, with a large body of literature available on its mechanism of action and therapeutic potential. However, 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide also has some limitations. It has poor solubility in water, which can make it difficult to use in certain experiments. In addition, its potency can vary depending on the cell line and experimental conditions used.
Future Directions
There are several future directions for research on 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of JAK. Another area of interest is the use of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is a need for more in-depth studies on the mechanism of action of 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide and its effects on various signaling pathways.
Synthesis Methods
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves a series of chemical reactions, including the formation of the cyclopentane ring, the introduction of the amide group, and the attachment of the isoindole moiety. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Scientific Research Applications
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide has been extensively used in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the activity of the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) signaling pathway, which is involved in cell growth, differentiation, and survival. This pathway is frequently dysregulated in cancer cells, making 1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide a promising candidate for cancer therapy.
properties
IUPAC Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-2-11-18-16(22)17(9-5-6-10-17)19-14(20)12-7-3-4-8-13(12)15(19)21/h3-4,7-8H,2,5-6,9-11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLKOTZGKFFCET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxoisoindol-2-yl)-N-propylcyclopentane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluorophenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7471417.png)


![2-[2-(3-Bromophenoxy)ethyl]-4,5-dichloropyridazin-3-one](/img/structure/B7471443.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[4-(3,5-dimethylpyrazol-1-yl)phenyl]methanone](/img/structure/B7471458.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)
![N-[4-[2-(4-chloro-2-methoxy-5-methylanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7471476.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
![Ethyl 4-[[1-(1,3-dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]benzoate](/img/structure/B7471494.png)


![2-[[1-(1,3-Dioxoisoindol-2-yl)cyclopentanecarbonyl]amino]acetic acid](/img/structure/B7471514.png)
![N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetamide](/img/structure/B7471518.png)